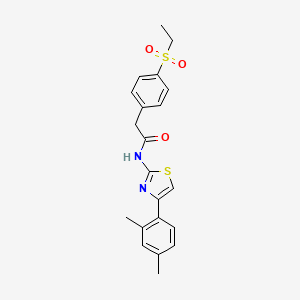
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H22N2O3S2 and its molecular weight is 414.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activities
Thiazole derivatives, such as N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide, have been studied extensively for their potential anticancer activities. For instance, a study by Duran and Demirayak (2012) synthesized thiazole acetamide derivatives and investigated their anticancer activities against various human tumor cell lines, finding compounds with reasonable anticancer activity against melanoma-type cell lines (Duran & Demirayak, 2012). Additionally, Yurttaş et al. (2015) synthesized benzothiazole derivatives and evaluated their antitumor activity in vitro against approximately 60 human tumor cell lines, identifying compounds with considerable anticancer activity (Yurttaş et al., 2015).
Antimicrobial and Antifungal Activities
These derivatives have also been explored for antimicrobial and antifungal activities. Saravanan et al. (2010) synthesized novel thiazole derivatives and evaluated their anti-bacterial and anti-fungal activities, finding significant activity against various microbial species (Saravanan et al., 2010). Similarly, Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating sulfamoyl moiety for antimicrobial use, demonstrating promising results (Darwish et al., 2014).
Analgesic and Anti-Inflammatory Applications
Research has also been conducted on the potential analgesic and anti-inflammatory properties of these compounds. Saravanan et al. (2011) investigated the analgesic activity of synthesized thiazole derivatives, identifying compounds with significant activity (Saravanan et al., 2011). Furthermore, Sunder and Maleraju (2013) synthesized derivatives with notable anti-inflammatory activity (Sunder & Maleraju, 2013).
Antioxidant Activity
Talapuru et al. (2014) explored the antioxidant activity of amidomethane sulfonyl-linked bis heterocycles, including thiazole derivatives, finding compounds with excellent antioxidant activity (Talapuru et al., 2014).
Chemical Properties and Synthesis
The synthesis and chemical properties of thiazole derivatives have been a focus of research too. Duran and Canbaz (2013) investigated the pKa values of newly synthesized thiazole acetamide derivatives, providing insights into their chemical properties (Duran & Canbaz, 2013).
Properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-4-28(25,26)17-8-6-16(7-9-17)12-20(24)23-21-22-19(13-27-21)18-10-5-14(2)11-15(18)3/h5-11,13H,4,12H2,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZQJGNQFAICRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
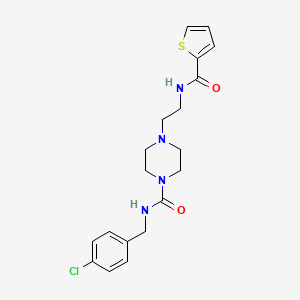
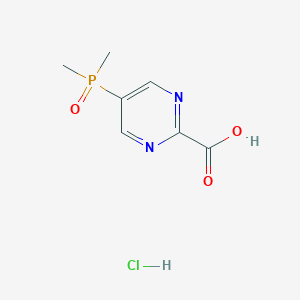
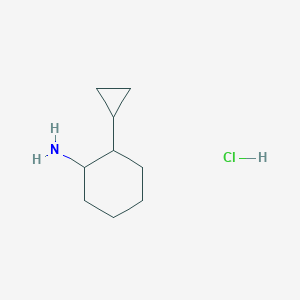

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2517844.png)

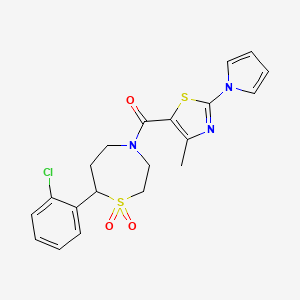
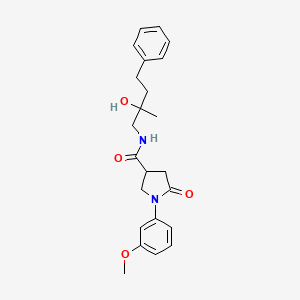
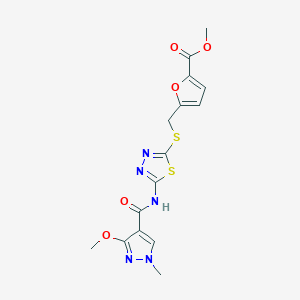
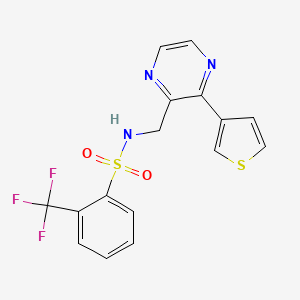
![1-[2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2517855.png)
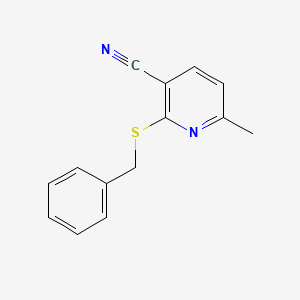
![N-{[4-(3-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2517859.png)
![N-cyclopropyl-4-fluoro-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide](/img/structure/B2517861.png)
